molecular formula C11H10N2O3 B11796206 5-(1-Allyl-1H-pyrazol-3-yl)furan-2-carboxylic acid

5-(1-Allyl-1H-pyrazol-3-yl)furan-2-carboxylic acid

Cat. No.: B11796206
M. Wt: 218.21 g/mol
InChI Key: GGYKWSQTODAQLL-UHFFFAOYSA-N
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Description

5-(1-Allyl-1H-pyrazol-3-yl)furan-2-carboxylic acid is a heterocyclic compound that combines a furan ring with a pyrazole ring, linked through a carboxylic acid group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Allyl-1H-pyrazol-3-yl)furan-2-carboxylic acid can be achieved through multi-component condensation reactions. One common method involves the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with pyruvic acid and different aromatic amines under reflux in acetic acid . This method provides good to high yields and is relatively straightforward.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(1-Allyl-1H-pyrazol-3-yl)furan-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted pyrazole derivatives, depending on the electrophile used.

Scientific Research Applications

5-(1-Allyl-1H-pyrazol-3-yl)furan-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    5-(1-Benzyl-1H-indazol-3-yl)furan-2-carboxylic acid: Similar structure but with a benzyl group instead of an allyl group.

    3-(Furan-2-yl)-1-phenyl-1H-pyrazole: Similar structure but lacks the carboxylic acid group.

Uniqueness

5-(1-Allyl-1H-pyrazol-3-yl)furan-2-carboxylic acid is unique due to its combination of a furan ring, a pyrazole ring, and a carboxylic acid group. This unique structure contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

5-(1-prop-2-enylpyrazol-3-yl)furan-2-carboxylic acid

InChI

InChI=1S/C11H10N2O3/c1-2-6-13-7-5-8(12-13)9-3-4-10(16-9)11(14)15/h2-5,7H,1,6H2,(H,14,15)

InChI Key

GGYKWSQTODAQLL-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C=CC(=N1)C2=CC=C(O2)C(=O)O

Origin of Product

United States

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